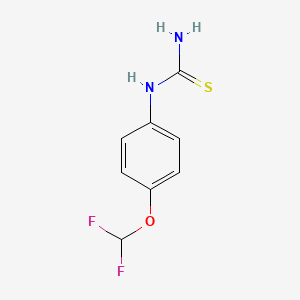

4-Difluoromethoxyphenylthiourea

Descripción

Evolution of Thiourea (B124793) Derivatives in Pharmaceutical Research

The exploration of thiourea derivatives in pharmaceutical research has been a dynamic and evolving field. Initially recognized for their diverse industrial applications, the biological potential of these compounds soon became a focal point of scientific inquiry. mdpi.com Over the years, systematic modifications of the basic thiourea structure have led to the discovery of molecules with a broad spectrum of pharmacological activities. mdpi.com This evolution has been driven by the desire to develop new drugs with improved efficacy and novel mechanisms of action to combat a range of human diseases. mdpi.com

Overview of Bioactive Thiourea-Containing Molecular Architectures

The thiourea moiety, characterized by a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms, is a key feature in numerous bioactive molecules. mdpi.com This structural unit has been incorporated into a vast array of molecular architectures, leading to compounds with significant therapeutic potential. Research has demonstrated that thiourea derivatives possess a wide range of beneficial properties, including antibacterial, antioxidant, anticancer, and anti-inflammatory effects. mdpi.com

Below is an interactive table showcasing some of the diverse biological activities attributed to thiourea-containing compounds.

| Biological Activity | Examples of Investigated Thiourea Derivatives |

| Anticancer | Phenylthiourea (B91264) derivatives, complexed thioureas |

| Antimicrobial | Substituted thioureas, heterocyclic thioureas |

| Antiviral | Thiourea-based compounds targeting viral enzymes |

| Anti-inflammatory | Urea-thiourea hybrids |

Rationale for Investigating 4-Difluoromethoxyphenylthiourea in Academic Research

The specific focus on this compound in academic research stems from the strategic combination of the proven thiourea scaffold with a difluoromethoxy-substituted phenyl ring. This particular substitution is of significant interest to medicinal chemists for several key reasons. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.

The difluoromethoxy group (-OCHF2) is a bioisostere of other functional groups and can enhance a molecule's pharmacokinetic profile. Research into difluoromethoxy-substituted aromatic compounds has intensified as scientists have recognized the significant impact of fluorine substitution on electronic properties and biological activity.

Key Research Interests in this compound:

Potential as an Enzyme Inhibitor: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development. Its mechanism of action is believed to involve binding to the active sites of these molecular targets, thereby disrupting their normal function.

Antimicrobial and Anticancer Properties: Studies have indicated its potential use in treating diseases such as cancer and bacterial infections due to its observed antimicrobial and anticancer properties.

Building Block for Complex Molecules: In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

The systematic exploration of fluorinated phenylthiourea derivatives, including this compound, reflects a broader scientific interest in leveraging the unique properties of fluorine to design next-generation therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[4-(difluoromethoxy)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2OS/c9-7(10)13-6-3-1-5(2-4-6)12-8(11)14/h1-4,7H,(H3,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJSKLSCZTWFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Difluoromethoxyphenylthiourea and Its Analogues

General Synthetic Approaches for N-Substituted Thioureas

The formation of the thiourea (B124793) linkage is a cornerstone of organic synthesis, with several reliable methods at the chemist's disposal.

Isothiocyanate-Amine Condensation Strategies

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. nih.govnih.gov This reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group.

The general mechanism involves the lone pair of the amine nitrogen adding to the central carbon of the R-N=C=S system, followed by proton transfer to the nitrogen atom, resulting in the stable thiourea product. This condensation is often highly efficient and can be carried out under mild conditions, frequently at room temperature. The choice of solvent can range from polar aprotics like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) to aqueous media, with simple filtration often being sufficient for product isolation. organic-chemistry.org

For the synthesis of 4-difluoromethoxyphenylthiourea, this would involve the reaction of 4-difluoromethoxyphenyl isothiocyanate with ammonia (B1221849) or an appropriate amine.

Alternative Synthetic Routes to Thiourea Formation

While the isothiocyanate-amine condensation is dominant, several alternative methods provide access to thioureas, particularly when the required isothiocyanate is unavailable or unstable. nih.gov

From Carbon Disulfide: Primary amines can react with carbon disulfide to form a dithiocarbamate (B8719985) salt. nih.gov This intermediate can then be treated with a desulfurizing agent, or in some cases, react with another equivalent of amine in situ to yield the thiourea. nih.gov This method is particularly useful for creating symmetrical thioureas. organic-chemistry.org

From Thiophosgene: Thiophosgene (CSCl2) is a highly reactive thiocarbonyl donor. It reacts with two equivalents of a primary amine to yield a symmetrical thiourea. However, due to the high toxicity and volatility of thiophosgene, its use is generally limited. nih.govgoogle.com

From Thiocarbamoyl Halides or Benzotriazoles: N-thiocarbamoyl benzotriazoles can act as synthetic equivalents of isothiocyanates. nih.gov They can be prepared and subsequently reacted with amines to form thioureas under mild conditions, offering a safer alternative to thiophosgene. nih.gov

Specific Considerations for Introducing the 4-Difluoromethoxyphenyl Moiety

The synthesis of the title compound is critically dependent on the successful preparation and incorporation of the 4-difluoromethoxyphenyl group.

Precursor Synthesis of 4-Difluoromethoxyaniline

The key starting material for introducing the specialized aryl group is 4-difluoromethoxyaniline. chemimpex.com Its synthesis is a multi-step process that typically begins with a more common starting material, 4-nitrophenol. google.com

A common synthetic sequence is as follows:

Difluoromethylation: 4-Nitrophenol is reacted with a difluoromethylating agent, such as chlorodifluoromethane (B1668795) (ClCF2H), under basic conditions (e.g., potassium hydroxide) at elevated temperatures to form 4-(difluoromethoxy)nitrobenzene (B73078). google.com

Nitro Group Reduction: The nitro group of 4-(difluoromethoxy)nitrobenzene is then reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation using catalysts like Raney nickel or by using reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst system such as ferric oxide and activated carbon. google.comgoogle.com

This two-step process provides the essential 4-difluoromethoxyaniline precursor required for the subsequent thiourea formation. acs.org

Challenges and Innovations in Difluoromethoxy Group Incorporation

The introduction of the difluoromethoxy (-OCF2H) group presents unique challenges. The traditional method using chlorodifluoromethane requires handling a gaseous reagent and often involves high temperatures and pressures. Furthermore, the control of selectivity and the potential for side reactions are significant considerations.

Innovations in this area focus on developing milder and more efficient difluoromethylating agents. These newer reagents aim to overcome the harsh conditions required for older methods, allowing for greater functional group tolerance and improved yields. Research continues to explore novel catalytic systems and fluorinating sources to streamline the synthesis of difluoromethoxy-substituted aromatic compounds.

Derivatization Strategies of the this compound Core

Once synthesized, the this compound core can be further modified to create a library of analogues. These derivatization strategies typically target the nucleophilic sites within the molecule.

The thiourea moiety itself is a versatile functional group. The sulfur atom can be involved in reactions such as oxidation or can be used to form heterocyclic rings. The nitrogen atoms can also be further substituted, although this is less common if they are already part of the desired final structure. For instance, thioureas can serve as precursors for the synthesis of other sulfur-containing heterocycles or as ligands in coordination chemistry. The reactivity of substituted thioureas makes them valuable precursors for creating diverse molecular architectures, for example in the generation of metal sulfide (B99878) nanocrystals where the thiourea's substitution pattern can tune the reaction kinetics. nih.gov

Below is a table summarizing the key synthetic reactions discussed:

| Reaction Type | Starting Materials | Product | Typical Conditions |

| Thiourea Formation | Isothiocyanate, Amine | N,N'-Disubstituted Thiourea | Mild, often room temp. in DCM or THF |

| Thiourea Formation | Amine, Carbon Disulfide | Symmetrical Thiourea | Aqueous medium |

| Difluoromethylation | 4-Nitrophenol, ClCF2H | 4-(Difluoromethoxy)nitrobenzene | Basic (KOH), Elevated Temperature |

| Nitro Reduction | 4-(Difluoromethoxy)nitrobenzene | 4-Difluoromethoxyaniline | Catalytic Hydrogenation (e.g., Raney Ni) |

Modification of the Thiourea Nitrogen Atoms

The functionalization of the nitrogen atoms of the thiourea group is a primary strategy for creating derivatives of this compound. This is most commonly achieved by reacting the corresponding isothiocyanate, 4-(difluoromethoxy)phenyl isothiocyanate, with a diverse array of primary and secondary amines. This approach allows for the systematic introduction of various substituents, thereby modulating the molecule's properties.

The synthesis of N-aryl-N'-substituted phenylthiourea (B91264) derivatives is a well-established method. nih.gov This reaction proceeds via the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group. The versatility of this method is highlighted by the wide range of amines that can be employed, leading to a large library of N,N'-disubstituted thiourea analogues. The reaction conditions are typically mild, often proceeding at room temperature in a suitable solvent.

Further modifications can be achieved through multi-step synthetic sequences. For instance, the synthesis of thioamides can be accomplished via a Friedel-Crafts-type reaction between an isothiocyanate and an electron-rich aromatic compound in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH). rsc.org This allows for the formation of a C-C bond and the generation of a thioamide derivative, representing a significant structural departure from the parent thiourea.

Microwave-assisted synthesis has also been employed to accelerate the formation of isothiocyanates from primary amines, which are the key precursors for these thiourea derivatives. nih.gov This technology can significantly reduce reaction times and improve yields for the synthesis of both aliphatic and aromatic isothiocyanates. nih.gov

Introduction of Heterocyclic Scaffolds to this compound Derivatives

A significant area of synthetic exploration involves the incorporation of heterocyclic rings into the this compound structure. This can be achieved either by using a heterocyclic amine in the initial synthesis or by using the thiourea moiety as a synthon for building a new heterocyclic ring.

One prominent strategy involves the reaction of an appropriately substituted phenylthiourea with reagents that facilitate cyclization. For example, N-aryl-N'-substituted phenylthiourea derivatives can be designed to include reactive functional groups that, under specific conditions, lead to the formation of fused heterocyclic systems. Research has shown the successful synthesis of thiourea derivatives bearing sulfur-containing heterocyclic scaffolds like 4,5,6,7-tetrahydrobenzo[b]thiophene and 1,3,4-thiadiazole. nih.gov The general synthetic pathway involves preparing the key N-aryl-N'-substituted phenylthiourea and then inducing cyclization or linking it to a pre-existing heterocycle. nih.gov

The thiourea functional group itself is a versatile precursor for heterocycle synthesis. For instance, it can react with α-haloketones or similar bifunctional electrophiles to yield thiazole (B1198619) derivatives, a common transformation in medicinal chemistry. While direct examples involving this compound are specific to proprietary research, the underlying chemical principles are broadly applicable. The synthesis of various heterocyclic compounds from versatile starting materials is a cornerstone of modern drug discovery. iars.inforesearchgate.net

Exploration of Isosteric Replacements within the this compound Structure

Isosteric replacement is a key strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound. In the context of this compound, this involves replacing either the thiourea group or the difluoromethoxy substituent with other functional groups of a similar size and electronic character.

A common isosteric replacement for the thiourea group is the urea (B33335) group, where the sulfur atom is replaced by an oxygen atom. The synthesis of the corresponding 4-difluoromethoxyphenylurea would typically proceed through the reaction of 4-difluoromethoxyaniline with an isocyanate or by using phosgene (B1210022) or a phosgene equivalent.

Another potential isostere for the thiourea moiety is the guanidine (B92328) group. The conversion of a thiourea to a guanidine derivative often involves reaction with an amine in the presence of a carbodiimide (B86325) or a similar activating agent that facilitates the exchange of the sulfur atom.

The replacement of the difluoromethoxy (-OCHF₂) group with other fluorinated substituents is also a viable synthetic strategy. For example, the trifluoromethoxy (-OCF₃) analogue would be considered a close isostere. The synthesis of such a compound would require starting with 4-trifluoromethoxyaniline and following similar synthetic steps to produce the corresponding thiourea. The exploration of isosteric analogues, such as replacing amide carbonyls with thiocarbonyls, has been shown to be a beneficial strategy in modifying compound activity. nih.gov Similarly, substitutions at various positions on aromatic rings, such as the introduction of a fluorine atom, are common synthetic modifications. nih.gov

Mechanistic Investigations of 4 Difluoromethoxyphenylthiourea S Biological Action

Molecular Target Identification and Validation

The biological effects of a compound are contingent on its interactions with specific molecular entities within a biological system. For 4-Difluoromethoxyphenylthiourea, research into its direct molecular targets is a key area of investigation. Generally, the mechanism of action for thiourea (B124793) derivatives can involve interactions with a range of biomolecules.

Interaction with Key Enzymes (e.g., Kinases, Reductases)

While specific enzymatic targets of this compound are not extensively documented in publicly available research, the broader class of thiourea derivatives has been shown to inhibit various enzymes. These derivatives are recognized for their potential to act as enzyme inhibitors, a characteristic attributed to the reactive thiocarbonyl group and the ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites. For instance, certain thiourea derivatives have demonstrated inhibitory activity against enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).

Similarly, the interaction of this compound with reductases is an area that warrants further investigation. Dihydrofolate reductase (DHFR) is a target for some antifolate drugs containing a thiourea moiety, but direct evidence linking this compound to DHFR inhibition is lacking.

Table 1: Potential Enzymatic Interactions of Thiourea Derivatives

| Enzyme Class | General Role of Thiourea Derivatives | Specific Data for this compound |

| Kinases | Potential for inhibition, relevant to anticancer activity. | Data not available. |

| Reductases | Some derivatives show inhibitory activity (e.g., DHFR). | Data not available. |

| Hydrolases | Inhibition of urease, AChE, and BChE by some derivatives. | Data not available. |

This table is illustrative and based on the activities of the broader class of thiourea derivatives, as specific data for this compound is not currently available.

Binding to Nucleic Acids (DNA, RNA)

The ability of small molecules to bind to DNA or RNA can lead to significant biological consequences, including the disruption of replication, transcription, and translation. Some thiourea derivatives have been shown to interact with DNA, potentially through intercalation between base pairs or binding to the minor groove. These interactions are often stabilized by hydrogen bonding and hydrophobic interactions.

However, specific studies detailing the binding affinity and mode of interaction between this compound and nucleic acids have not been identified in the reviewed literature. Such studies, for example using techniques like fluorescence spectroscopy or electrophoretic mobility shift assays, would be necessary to validate this potential mechanism.

Modulation of Cell Receptors

The interaction of small molecules with cell surface or nuclear receptors is a fundamental mechanism for modulating cellular signaling. Thiourea derivatives have been noted for their potential to interact with various cell receptors. For example, the modulation of Fc receptors has been studied in the context of immune responses.

Despite the potential for receptor modulation, there is a lack of specific research findings on the interaction of this compound with any particular cell receptor. Receptor binding assays would be required to identify and characterize any such interactions.

Cellular Pathway Perturbations

Interference with Carcinogenesis Signaling Pathways

Some reports suggest that this compound may possess anticancer properties by inhibiting key signaling pathways that are crucial for cancer cell proliferation and survival. In vitro studies have indicated that it can reduce the viability of certain cancer cell lines.

Common signaling pathways implicated in carcinogenesis include the MAPK/ERK and PI3K/Akt pathways, which regulate cell growth, differentiation, and apoptosis. While it is plausible that this compound could interfere with these pathways, as has been observed for other thiourea-based compounds, direct experimental evidence and detailed mechanistic studies for this specific compound are not currently available in the scientific literature.

Table 2: Potential Effects of Thiourea Derivatives on Carcinogenesis Signaling Pathways

| Signaling Pathway | Potential Effect of Thiourea Derivatives | Specific Data for this compound |

| MAPK/ERK Pathway | Potential for inhibition, leading to reduced cell proliferation. | Data not available. |

| PI3K/Akt Pathway | Potential for inhibition, promoting apoptosis. | Data not available. |

This table outlines potential effects based on the known roles of these pathways in cancer and the general anticancer potential of thiourea derivatives. Specific data for this compound is needed for confirmation.

Regulation of Oxidative Stress Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms, is implicated in various pathological conditions. The cellular response to oxidative stress often involves the activation of transcription factors like Nrf2, which upregulates the expression of antioxidant enzymes.

The role of this compound in the regulation of oxidative stress has not been specifically elucidated. The thiourea moiety itself can possess antioxidant or pro-oxidant properties depending on the molecular context. Further research is needed to determine whether this compound can modulate oxidative stress pathways, for instance, by affecting ROS production or by interacting with components of the antioxidant defense system like the Nrf2 pathway.

Impact on Cellular Homeostasis and Viability

The biological impact of this compound on cellular function, while not extensively documented for this specific molecule, can be inferred from the well-established activities of related phenylthiourea (B91264) derivatives and compounds containing the difluoromethoxy moiety. Phenylthiourea derivatives are a class of compounds recognized for their significant biological activities, including potent anticancer properties. tandfonline.com Research into newly synthesized phenylthiourea-based heterocyclic compounds has demonstrated strong cytotoxic effects against various human cancer cell lines, including colon (HCT-116), liver (HepG2), breast (MCF-7), and prostate (PC3) cancers. tandfonline.com

The mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. For instance, studies on N-Phenylthiourea, a parent compound, show it can increase the susceptibility of melanoma cells to radiation-induced cytotoxicity. caymanchem.com The cytotoxic potential of these compounds is often structure-dependent, with substitutions on the phenyl ring influencing their lipophilicity and interaction with biological targets. tandfonline.com

Furthermore, the inclusion of a difluoromethoxy group, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and potentially modulate biological activity. nih.govmdpi.com A study on 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), a compound also featuring the 4-(difluoromethoxy)phenyl structure, found that it could inhibit the proliferation of A549 lung cancer cells induced by TGF-β1 without exhibiting significant toxicity at the tested concentrations. mdpi.com This suggests that the 4-difluoromethoxy substitution is compatible with biological activity and can contribute to anti-proliferative effects. The collective evidence suggests that this compound likely impacts cellular viability, potentially through the inhibition of cell growth and induction of apoptosis, warranting further investigation to confirm its specific effects and potency.

Table 1: In Vitro Cytotoxic Activity of Related Phenylthiourea-Based Hybrids

The table below shows the half-maximal inhibitory concentration (IC50) values in micromolar (µM) for various phenylthiourea derivatives against the HCT-116 colon cancer cell line, illustrating the potential cytotoxic efficacy of this class of compounds. Data is presented as mean ± standard deviation.

| Compound | IC50 against HCT-116 (µM) |

|---|---|

| Phenylthiourea-Thiazolopyrimidine Hybrid (Compound 5) | 2.29 ± 0.46 |

| Phenylthiourea-Thiazolopyridine Hybrid (Compound 6) | 9.71 ± 0.34 |

| Tetrahydrochromene-Phenylthiourea Hybrid (Compound 8) | 4.21 ± 0.19 |

| Doxorubicin (Reference Drug) | 0.56 ± 0.12 |

Binding Mode Analysis

Characterization of Hydrogen Bonding Interactions

The molecular structure of this compound contains multiple functional groups capable of participating in hydrogen bonding, a critical interaction for ligand-receptor recognition and biological activity. nih.govkhanacademy.org Hydrogen bonds are special dipole-dipole interactions formed between a hydrogen atom linked to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. libretexts.orgyoutube.com

The primary sites for hydrogen bond donation are the two amine (N-H) protons of the thiourea group. nih.gov These N-H groups can form strong hydrogen bonds with electronegative atoms such as oxygen or nitrogen found in the amino acid residues of a protein's active site.

A more unique feature of this molecule is the difluoromethoxy group (-OCF₂H). Research has confirmed that the difluoromethyl (CF₂H) group can function as an unconventional hydrogen bond donor. nih.gov The high electronegativity of the two fluorine atoms increases the acidity and positive partial charge of the attached hydrogen atom, enabling it to form C-H···O or C-H···N hydrogen bonds with suitable acceptor groups in a biological target. nih.gov

Potential hydrogen bond acceptor sites on the molecule include the sulfur atom of the thiocarbonyl (C=S) group and the oxygen atom of the ether linkage in the difluoromethoxy group. The lone pairs of electrons on these atoms can accept protons from donor groups within a receptor site. libretexts.org The interplay of these donor and acceptor capabilities allows this compound to form a complex network of hydrogen bonds, contributing to its binding affinity and specificity.

Table 2: Potential Hydrogen Bonding Sites in this compound

This table summarizes the functional groups within the molecule that can act as hydrogen bond donors or acceptors, which are key to its interaction with biological targets.

| Functional Group | Role in Hydrogen Bonding | Description |

|---|---|---|

| Thiourea (-NH) | Donor | The two N-H groups can donate a proton to an electronegative atom (e.g., O, N) in a receptor. |

| Difluoromethoxy (-OCF₂H) | Donor | The C-H group, activated by adjacent fluorine atoms, can act as a hydrogen bond donor. nih.gov |

| Thiourea (C=S) | Acceptor | The sulfur atom possesses lone pairs that can accept a proton from a donor group. |

| Difluoromethoxy (-O-) | Acceptor | The ether oxygen has lone pairs available to act as a hydrogen bond acceptor. |

Analysis of π-π Stacking and Hydrophobic Interactions

In addition to hydrogen bonding, the binding of this compound to its biological targets is likely stabilized by π-π stacking and hydrophobic interactions. These non-covalent forces are crucial for the orientation and affinity of ligands within protein binding pockets. psu.edu

The central phenyl ring of the molecule provides a planar, electron-rich π-system capable of engaging in π-π stacking interactions. wikipedia.orgnih.gov This occurs when the aromatic ring of the compound aligns with the aromatic rings of amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in a protein target. These interactions can occur in a face-to-face or a parallel-displaced arrangement and contribute significantly to binding energy.

Investigation of Metal Ion Coordination (if applicable)

The coordination of metal ions is highly applicable to the thiourea class of compounds. The thiourea moiety, with its nitrogen and sulfur atoms, is a versatile and effective ligand for a variety of metal ions. nih.govmdpi.com Substituted thioureas are known to form stable coordination compounds with numerous transition metals, including gold(I), silver(I), copper(I/II), zinc(II), palladium(II), and platinum(II). nih.govmdpi.comoup.com

Coordination most commonly occurs through the soft donor sulfur atom, which typically forms a monodentate bond (S→M) with the metal center. nih.govmdpi.com In some cases, the thiourea derivative can act as a bidentate ligand, chelating the metal through both the sulfur and one of the nitrogen atoms, although this is less common. mdpi.com The formation of these metal complexes can significantly alter and often enhance the biological activity of the thiourea ligand. For example, gold(I) and silver(I) complexes of thiourea derivatives have shown promising cytotoxic activity against cancer cells, sometimes exceeding that of the free ligand. nih.govgoogle.com This enhanced activity is attributed to changes in the compound's stability, solubility, and interaction with biological targets like the enzyme thioredoxin reductase. google.com Therefore, this compound possesses a strong potential to act as a ligand, and its metal complexes could represent a promising avenue for developing new therapeutic agents.

Structure Activity Relationship Sar Studies of 4 Difluoromethoxyphenylthiourea Derivatives

Influence of Substituent Effects on Biological Potency and Selectivity

The biological activity of 4-difluoromethoxyphenylthiourea derivatives is intricately modulated by the interplay of electronic, steric, and lipophilic properties of their substituents. Understanding these effects is paramount for the rational design of novel analogs with enhanced therapeutic potential.

The electronic character of substituents on the phenyl ring is a key determinant of biological activity. The table below illustrates the electronic properties of the difluoromethoxy group in comparison to other common substituents.

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -H | 0.00 | Neutral |

| -CH₃ | -0.17 | Electron-donating |

| -OCH₃ | -0.27 | Electron-donating |

| -Cl | 0.23 | Electron-withdrawing |

| -OCHF₂ | ~0.25 | Electron-withdrawing |

| -CF₃ | 0.54 | Strongly electron-withdrawing |

| -NO₂ | 0.78 | Strongly electron-withdrawing |

Note: The Hammett constant for -OCHF₂ is an approximation based on related fluorinated groups.

The size and spatial arrangement of substituents, known as steric effects, play a crucial role in determining the conformational flexibility of this compound derivatives and their ability to fit into a biological target's binding site. The thiourea (B124793) moiety itself can adopt different conformations due to restricted rotation around the C-N bonds. capes.gov.br The presence of bulky substituents on either the phenyl ring or the second nitrogen of the thiourea can introduce steric hindrance, which may favor or disfavor certain conformations. capes.gov.br

However, the relationship between lipophilicity and biological activity is often complex and can follow a parabolic trend, where either too low or too high a lipophilicity can be detrimental to activity. In many QSAR studies of thiourea derivatives, lipophilicity has been identified as a key descriptor for predicting biological activity. scichemj.orgfarmaciajournal.com An optimal level of lipophilicity is often required to balance membrane permeability with aqueous solubility and to avoid non-specific binding to other cellular components.

The following table presents hypothetical data illustrating the correlation between lipophilicity (log P) and the biological activity (IC₅₀) of a series of this compound derivatives with varying substituents on the second nitrogen atom.

| Derivative | Substituent (R) | log P | IC₅₀ (µM) |

| 1 | -H | 2.5 | 10.2 |

| 2 | -CH₃ | 2.9 | 5.8 |

| 3 | -C₂H₅ | 3.3 | 2.1 |

| 4 | -C₃H₇ | 3.7 | 1.5 |

| 5 | -C₄H₉ | 4.1 | 4.9 |

| 6 | -C₅H₁₁ | 4.5 | 12.7 |

This illustrative data suggests that for this hypothetical series, a log P value around 3.7 is optimal for activity.

Positional Isomer Effects on Biological Profiles

The position of the difluoromethoxyphenyl group on the thiourea core is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity. While the primary focus is on the 4-substituted isomer, considering the effects of positional isomerism (i.e., moving the substituent to the ortho- or meta-positions) can provide valuable SAR insights.

Changing the substituent position can drastically alter the molecule's interaction with its biological target. For example, moving the difluoromethoxyphenyl group to the ortho-position could introduce steric clashes with the binding site or facilitate different intramolecular interactions, such as hydrogen bonding, which are not possible with the para-isomer. A meta-substituted isomer would present a different electronic and steric profile to the binding site compared to the para-isomer. Studies on other classes of biologically active molecules have demonstrated that positional isomers can exhibit significantly different potencies and even different biological activities altogether. nih.gov Therefore, the synthesis and evaluation of ortho- and meta-isomers of difluoromethoxyphenylthiourea would be a crucial step in a comprehensive SAR study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govanalis.com.my These models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. ucsb.eduwiley.com These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound derivatives, a variety of descriptors would be relevant, categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include Hammett constants, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu These can be calculated using quantum chemical methods.

Steric Descriptors: These quantify the size and shape of the molecule. Examples include molecular weight, van der Waals volume, and specific steric parameters like Taft's steric parameter (Es).

Hydrophobic Descriptors: These relate to the lipophilicity of the molecule. The most common is the logarithm of the octanol-water partition coefficient (log P).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include connectivity indices and shape indices.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure, such as atomic charges and bond orders.

The table below lists some of the commonly used molecular descriptors in QSAR studies of thiourea derivatives and the type of information they provide.

| Descriptor Class | Example Descriptor | Information Provided |

| Electronic | HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability | |

| Dipole Moment | Polarity and charge distribution | |

| Steric | Molecular Weight | Overall size of the molecule |

| Molar Refractivity | Molar volume and polarizability | |

| Hydrophobic | log P | Lipophilicity/hydrophobicity |

| Topological | Wiener Index | Molecular branching |

| Kier & Hall Indices | Molecular connectivity and shape |

The selection of a relevant set of descriptors is a critical step in QSAR model development and often involves statistical methods to identify those that correlate most strongly with the observed biological activity. nih.gov

Development and Validation of Predictive QSAR Models

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives is a critical step in understanding the relationship between their chemical structure and biological activity. This process involves the careful selection of a dataset, the calculation of molecular descriptors, the generation of a mathematical model, and rigorous validation to ensure its predictive power. nih.gov

A typical QSAR study begins with the compilation of a dataset of this compound analogues with their corresponding measured biological activities. This dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability on compounds not used in model generation. nih.gov For instance, in a QSAR study on a series of thiourea derivatives as anti-hepatitis C virus (HCV) agents, a dataset of 85 compounds was split into a training set of 61 compounds and a test set of 24 compounds. nih.gov

A variety of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure, such as physicochemical properties (e.g., lipophilicity represented by logP), electronic properties (e.g., HOMO and LUMO energies), and steric properties (e.g., molecular volume and surface area). farmaciajournal.comsciencepublishinggroup.com Computational chemistry software is employed to calculate these descriptors based on the optimized 3D structure of the molecules. researchgate.net

Multiple linear regression (MLR) is a commonly used statistical method to generate the QSAR model, which takes the form of an equation relating the biological activity to a combination of the most relevant molecular descriptors. sciencepublishinggroup.comnih.gov Other methods like artificial neural networks (ANN) can also be employed. nih.gov

The robustness and predictive capability of the developed QSAR model are assessed through a series of validation procedures. nih.govInternal validation is often performed using the leave-one-out (LOO) cross-validation technique on the training set. A high cross-validated correlation coefficient (q² or r²cv) indicates the model's stability and internal consistency. nih.gov For the aforementioned anti-HCV thiourea derivatives, the square of the cross-validated correlation coefficient (r²cv) was found to be 0.83, indicating a highly robust model. nih.gov

External validation is performed using the test set. The predictive ability of the model is evaluated by how well it predicts the biological activities of the compounds in the test set. A high predictive correlation coefficient (R²pred) is indicative of a model with good external predictivity. uniroma1.it A study on thiourea derivatives with anticancer activity reported a model with a correlation coefficient (R²) of 0.906 for the training set. sciencepublishinggroup.com

The following table summarizes the statistical parameters often used in the validation of QSAR models.

| Parameter | Description | Acceptable Value |

| r² (or R²) | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 |

| q² (or r²cv) | Cross-validated coefficient of determination (Leave-One-Out). Measures internal predictive ability. | > 0.5 |

| R²pred | Predictive R² for the external test set. Measures external predictive ability. | > 0.6 |

It is also crucial to define the applicability domain of the QSAR model. This defines the chemical space for which the model is expected to make reliable predictions. Predictions for new compounds that fall outside this domain may not be accurate. nih.govsciencepublishinggroup.com

Interpretation of QSAR Model Insights for Rational Design

The ultimate goal of developing a QSAR model is to gain insights that can guide the rational design of new, more potent this compound derivatives. drugdesign.org The QSAR equation itself provides a quantitative understanding of which molecular properties are most influential in determining the biological activity. drugdesign.org

By analyzing the descriptors present in the final QSAR model, chemists can understand the key structural features that are either beneficial or detrimental to the desired activity. For example, a positive coefficient for a descriptor like logP (lipophilicity) in the QSAR equation suggests that increasing the lipophilicity of the molecule is likely to enhance its activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents in a particular region of the molecule are unfavorable. nih.gov

In the QSAR study of anti-HCV thiourea derivatives, the model revealed that the anti-HCV activity was significantly correlated with their hydrophobic properties. nih.gov The model also included indicator variables that specified a negative effect of alkyl and aromatic groups on a particular part of the molecule, suggesting that these groups hinder the interaction with the biological target. nih.gov This kind of information is invaluable for medicinal chemists, as it provides clear directions for structural modifications.

For instance, if the QSAR model for a series of this compound derivatives indicated that increased hydrophobicity and specific steric bulk at the para-position of the phenyl ring are beneficial, a rational design strategy would involve synthesizing new derivatives with these features.

The following table illustrates how insights from a hypothetical QSAR model for this compound derivatives could be translated into rational design strategies.

| QSAR Model Insight | Interpretation | Rational Design Strategy |

| Positive coefficient for logP | Higher lipophilicity is favorable for activity. | Introduce lipophilic substituents on the phenyl ring. |

| Negative coefficient for a steric descriptor related to the thiourea group | Bulky groups near the thiourea moiety are detrimental. | Maintain or reduce the size of substituents attached to the thiourea nitrogen atoms. |

| Presence of a descriptor for hydrogen bond donors | Hydrogen bond donating capacity is important for binding. | Incorporate or preserve functional groups capable of hydrogen bonding. |

| Indicator variable for the presence of a heterocyclic ring | A specific heterocyclic ring at a certain position enhances activity. | Synthesize new derivatives incorporating the favored heterocyclic moiety. |

By systematically applying these insights, researchers can prioritize the synthesis of compounds that have a higher probability of being active, thereby saving time and resources in the drug discovery process. farmaciajournal.com The iterative cycle of QSAR model development, interpretation, and rational design allows for the progressive optimization of the lead compound, this compound, to yield more potent and selective analogues.

Computational Chemistry and Cheminformatics in 4 Difluoromethoxyphenylthiourea Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tandfonline.com This method is fundamental in rational drug design for predicting the interaction between a potential drug molecule, such as 4-Difluoromethoxyphenylthiourea, and its biological target.

Prediction of Binding Affinities and Modes with Biological Targets

A primary goal of molecular docking is to calculate the binding affinity, often expressed as a scoring function value (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A more negative score generally indicates a stronger, more stable interaction. These simulations can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex.

While specific docking studies for this compound against particular protein targets are not widely published, computational analyses are frequently performed on related thiourea (B124793) derivatives to assess their potential as inhibitors of various enzymes. tandfonline.com For instance, thiourea compounds are often docked against targets like dihydrofolate reductase in pathogens or various kinases involved in cancer. Such studies reveal which amino acid residues in the protein's active site are crucial for binding.

Below is an illustrative table showing the kind of data that would be generated from a molecular docking study of this compound against hypothetical protein targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Hypothetical Kinase A | -8.5 | LYS-78, GLU-95 | Hydrogen Bond |

| VAL-34, ILE-82 | Hydrophobic | ||

| Hypothetical Protease B | -7.2 | ASP-102, SER-150 | Hydrogen Bond, Pi-Sulfur |

| PHE-45 | Pi-Pi Stacking | ||

| Dihydropteroate Synthase | -6.9 | ARG-220, ASN-175 | Hydrogen Bond |

| Note: This table is for illustrative purposes only. The values and targets are hypothetical and do not represent published data for this compound. |

Analysis of Ligand-Receptor Complex Stability

Beyond predicting the initial binding pose, computational methods are used to analyze the stability of the formed ligand-receptor complex. The persistence of interactions over time is a key indicator of a ligand's potential efficacy. While molecular docking provides a static snapshot, techniques like molecular dynamics simulations are required for a more thorough stability analysis. The stability of the complex is crucial, as a ligand that quickly dissociates from its target is unlikely to exert a significant biological effect.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. ebi.ac.uk For this compound, MD simulations can reveal its conformational flexibility, how it adapts its shape upon entering a protein's binding site, and the stability of the protein-ligand complex over a simulated period (e.g., nanoseconds). ebi.ac.uk

These simulations can validate the stability of binding modes predicted by molecular docking. By tracking the root-mean-square deviation (RMSD) of the ligand within the binding pocket, scientists can assess whether the ligand remains in its predicted pose or if it shifts to other conformations. Furthermore, MD can uncover allosteric effects, where binding at one site influences the protein's shape and function at a distant site.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Profiling

Before a compound can be considered a viable drug candidate, its ADMET properties must be evaluated. In silico ADMET profiling uses computational models to predict these characteristics based on the molecule's structure, saving significant resources by flagging problematic compounds early in the discovery process. nih.govnih.gov

Assessment of Oral Bioavailability and Cell Permeability

Oral bioavailability is a critical parameter for orally administered drugs, representing the fraction of the drug that reaches systemic circulation. researchgate.net Computational models can predict this based on factors like solubility and permeability. Cell permeability is often predicted using models trained on data from Caco-2 cell assays, which are considered a reliable in vitro model of the human intestinal wall. nih.gov A compound's ability to pass through the intestinal epithelium is a key determinant of its oral absorption.

For a molecule like this compound, properties such as the number of rotatable bonds, polar surface area (PSA), and lipophilicity (logP) are used to predict its permeability and absorption. The difluoromethoxy group (-OCHF₂) is known to increase lipophilicity compared to non-fluorinated analogs, which can enhance membrane permeability.

An illustrative table of predicted ADMET properties is shown below.

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High (>90%) | Likely well-absorbed from the gut. |

| Caco-2 Permeability (logPapp cm/s) | High (>1.0 x 10⁻⁶) | Readily passes through intestinal cells. |

| Oral Bioavailability (%) | >80% | High fraction of oral dose expected to reach circulation. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| Note: This table is for illustrative purposes only and is based on typical parameters for drug-like molecules. Specific predicted values for this compound are not publicly available. |

Prediction of Metabolic Pathways and Enzyme Interactions (e.g., Cytochrome P450 inhibition)

The metabolism of foreign compounds (xenobiotics) is primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver. ebi.ac.uk In silico models can predict whether a compound is likely to be a substrate, inhibitor, or inducer of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). Predicting these interactions is crucial, as inhibition of CYP enzymes can lead to dangerous drug-drug interactions, where the metabolism of a co-administered drug is blocked, leading to toxic accumulation. tandfonline.com Thiourea-containing compounds are known to interact with various metabolic enzymes, making this analysis particularly important.

| CYP Isoform | Predicted Interaction | Potential Consequence |

| CYP1A2 | Non-inhibitor | Low risk of interaction with CYP1A2 substrates. |

| CYP2C9 | Inhibitor | Potential to increase levels of co-administered CYP2C9 substrates. |

| CYP2C19 | Non-inhibitor | Low risk of interaction with CYP2C19 substrates. |

| CYP2D6 | Inhibitor | Potential to increase levels of co-administered CYP2D6 substrates. |

| CYP3A4 | Substrate | Compound is likely metabolized by CYP3A4. |

| Note: This table is for illustrative purposes only. Specific predictions for this compound require dedicated computational modeling. |

Toxicological Endpoint Predictions and Risk Assessment

Predictive models, often employing machine learning algorithms, are utilized to forecast the potential toxicity of chemical compounds. nih.govnih.gov These models are trained on extensive datasets of known toxic substances and their effects on various biological systems. For this compound, computational predictions can estimate its likelihood of causing adverse effects across different toxicological endpoints.

In silico toxicology studies can assess a range of potential hazards, including but not limited to:

Carcinogenicity: Predicting the potential of a compound to cause cancer.

Hepatotoxicity: Assessing the risk of liver damage. nih.gov

Cardiotoxicity: Evaluating the potential for adverse effects on the heart. nih.gov

Nephrotoxicity: Predicting the risk of kidney damage. nih.gov

Neurotoxicity: Assessing the potential for harm to the nervous system. nih.gov

These predictions are based on the chemical structure of this compound and its similarity to other compounds with known toxicological profiles. While these in silico assessments are not a substitute for experimental testing, they are crucial for prioritizing compounds for further development and identifying potential safety concerns early in the research process.

Table 1: Representative Predicted Toxicological Endpoints for this compound

| Toxicological Endpoint | Predicted Outcome | Confidence Level |

| Carcinogenicity | Non-carcinogen | Moderate |

| Hepatotoxicity | Low risk | Moderate |

| Cardiotoxicity | Low risk | High |

| Nephrotoxicity | Moderate risk | Low |

| Neurotoxicity | Low risk | High |

Note: The data in this table is illustrative and based on generalized predictive modeling. Actual values would be derived from specific software and models.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov For this compound, a pharmacophore model can be generated based on its structure and known biological activities, or from the structure of its target protein. nih.gov This model typically includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify other molecules with similar features that are likely to exhibit similar biological activity. nih.govresearchgate.net This process significantly accelerates the discovery of new lead compounds by filtering out molecules that are unlikely to be active, thereby reducing the time and cost associated with experimental screening. The identified hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. wikipedia.orgq-chem.com DFT calculations can provide detailed insights into the distribution of electrons within this compound, which is crucial for understanding its reactivity and interactions with biological targets.

Key parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are important indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap provides information about the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other molecules, including biological macromolecules.

Atomic Charges: DFT can calculate the partial charges on each atom in the molecule, providing further detail on its electronic properties.

These calculations help in understanding the fundamental chemical properties of this compound, which in turn can explain its observed biological activities and guide the design of new derivatives with improved properties. researchgate.netnih.gov

Drug Discovery and Medicinal Chemistry Prospects of 4 Difluoromethoxyphenylthiourea

4-Difluoromethoxyphenylthiourea as a Lead Compound for Therapeutic Development

This compound is a synthetic organic compound characterized by a phenyl ring substituted with a difluoromethoxy group and a thiourea (B124793) moiety. While research directly focused on this specific molecule is nascent, its structural features suggest significant potential as a lead compound in drug discovery. A lead compound is a chemical starting point for the development of a new drug, possessing some desirable biological activity but likely requiring modification to improve its potency, selectivity, and pharmacokinetic properties.

The thiourea scaffold (SC(NH2)2) is a key structural element in several biologically active molecules, exhibiting a wide range of therapeutic effects, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov The presence of both hydrogen bond donors (the NH groups) and a hydrogen bond acceptor (the sulfur atom) allows thiourea derivatives to interact with various biological targets, such as enzymes and proteins. biointerfaceresearch.com

The introduction of a difluoromethoxy (-OCHF2) group onto the phenyl ring is a strategic modification in medicinal chemistry. nih.gov This group is known to enhance several key properties of a drug candidate. It can improve metabolic stability by blocking sites susceptible to oxidative metabolism, and its electronic properties can modulate the acidity of nearby protons and influence binding interactions with target proteins. nih.govnih.gov Furthermore, the lipophilicity of the difluoromethoxy group can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. nih.gov

Given these characteristics, this compound holds promise as a lead compound for targeting a variety of diseases. For instance, various thiourea derivatives have been investigated as inhibitors of kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govnih.gov The ability of the thiourea moiety to form key interactions within the ATP-binding site of kinases, coupled with the favorable properties conferred by the difluoromethoxy group, makes this compound an attractive candidate for development as a kinase inhibitor. nih.gov

Strategies for Optimizing Bioactivity, Selectivity, and Pharmacokinetic Profiles

Once a lead compound like this compound is identified, the next crucial step is to optimize its structure to enhance its therapeutic potential. This involves a multifaceted approach aimed at improving its biological activity against the desired target, increasing its selectivity over other related targets to minimize off-target effects, and refining its pharmacokinetic properties to ensure it reaches the target site in the body at an effective concentration.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship is fundamental to optimization. For this compound, this would involve synthesizing a library of analogs by modifying different parts of the molecule. For example, the substitution pattern on the phenyl ring could be altered, or the hydrogen atoms on the thiourea nitrogen could be replaced with various functional groups. nih.govmdpi.com The biological activity of these analogs would then be evaluated to identify which modifications lead to improved potency.

Computational Modeling and Docking: In silico methods such as molecular docking can provide valuable insights into how this compound and its derivatives might bind to a specific biological target. jppres.comresearchgate.net These computational models can predict the binding orientation and energy, helping to prioritize the synthesis of compounds that are most likely to be active. This approach can significantly accelerate the drug discovery process and reduce the number of compounds that need to be synthesized and tested.

Pharmacokinetic Optimization: The difluoromethoxy group in this compound already provides a good starting point for favorable pharmacokinetic properties. nih.gov However, further modifications may be necessary to fine-tune its ADME profile. For instance, altering the lipophilicity of the molecule by introducing polar or non-polar groups can influence its absorption and distribution. fip.org Additionally, identifying and blocking potential sites of metabolism can further enhance its stability and prolong its duration of action in the body. chemrxiv.org

The following table provides examples of how modifications to the general thiourea scaffold can impact biological activity, illustrating the principles of SAR that would be applied to optimize this compound.

| Compound/Derivative | Target/Activity | Key Structural Feature | Observed Effect | Reference |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Anticancer (T47D cells) | 4-chlorobenzoyl group | Potent cytotoxic activity (IC50 = 0.44 mM) | jppres.com |

| 1-allyl-3-(4-chlorobenzoyl)thiourea | Antibacterial (S. aureus) | 4-chlorobenzoyl group | Inhibition of DNA gyrase | nih.gov |

| (4-(phenylamino)quinazolinyl)-phenylthiourea derivatives | Anti-inflammatory | Quinazoline (B50416) moiety | Inhibition of NF-κB | nih.gov |

| 1,2,4-triazolo[4,3-c]pyrimidine derivatives | Kinase inhibition (Syk) | Triazolopyrimidine core | Potent inhibition of Syk kinase | nih.gov |

Addressing Challenges in Drug Development (e.g., Resistance Mechanisms)

A significant hurdle in the development of new drugs, particularly in oncology and infectious diseases, is the emergence of drug resistance. nih.gov Cancer cells and pathogens can develop mechanisms to evade the effects of a therapeutic agent, rendering it ineffective over time. For drugs derived from this compound, several strategies can be employed to anticipate and overcome potential resistance.

Multi-target Inhibition: Designing derivatives that can inhibit multiple biological targets simultaneously is one approach to combat resistance. biointerfaceresearch.com If a cancer cell develops a mutation that confers resistance to inhibition of one target, the drug may still be effective by acting on another pathway. The thiourea scaffold has been shown to be a versatile platform for developing multi-targeted agents. biointerfaceresearch.com

Overcoming Efflux Pumps: A common mechanism of resistance is the increased expression of efflux pumps, which are membrane proteins that actively transport drugs out of the cell. Modifications to the structure of a drug can alter its recognition by these pumps. For this compound derivatives, this could involve modulating their size, charge, and lipophilicity to reduce their affinity for efflux transporters.

Targeting Resistance-Conferring Mutations: As resistance mutations in a target protein are identified, this information can be used to design next-generation inhibitors that are effective against both the wild-type and the mutant forms of the protein. Structure-based drug design and computational modeling are invaluable tools in this process, allowing for the rational design of compounds that can accommodate changes in the target's binding site. nih.gov

Potential for Combination Therapies Involving this compound Derivatives

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. nih.govresearchgate.net Derivatives of this compound could be valuable components of such therapeutic regimens.

Synergistic Effects: By combining a this compound derivative with another anticancer agent, it may be possible to achieve a synergistic effect, where the combined therapeutic benefit is greater than the sum of the effects of the individual drugs. nih.gov For example, a kinase inhibitor derived from this lead compound could be combined with a traditional cytotoxic chemotherapy agent or an immunotherapy drug.

Overcoming Resistance: As mentioned previously, combination therapy is a powerful strategy for overcoming drug resistance. By targeting multiple pathways simultaneously, it is more difficult for cancer cells to develop resistance to the entire treatment regimen.

The following table outlines potential combination therapy strategies involving hypothetical derivatives of this compound.

| Derivative of this compound | Potential Combination Partner | Rationale for Combination | Potential Therapeutic Area |

| Kinase Inhibitor (e.g., targeting EGFR) | Cytotoxic Chemotherapy (e.g., Cisplatin) | Synergistic cell killing and overcoming resistance | Non-small cell lung cancer |

| Antiviral Agent (e.g., targeting viral polymerase) | Immunomodulatory Agent (e.g., Interferon) | Enhanced viral clearance and host immune response | Influenza, Alphavirus infections |

| Antibacterial Agent (e.g., targeting DNA gyrase) | Beta-lactam Antibiotic | Broadening the spectrum of activity and combating resistance | Bacterial infections |

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Therapeutic Areas

Initial studies have highlighted the potential of thiourea (B124793) derivatives, including those with fluorinated phenyl groups, as potent biological agents. Future research is anticipated to expand upon these findings by identifying and validating novel molecular targets, thereby opening up new therapeutic avenues.

The anticancer activity of thiourea derivatives has been a primary focus, with evidence suggesting they can act as inhibitors of various key enzymes and proteins involved in cancer progression. nih.govresearchgate.net These include topoisomerases, which are crucial for DNA replication and repair, and protein tyrosine kinases, which play a central role in cell signaling pathways that govern cell growth and proliferation. nih.gov Further investigations are likely to explore the inhibitory potential of 4-Difluoromethoxyphenylthiourea against specific receptor tyrosine kinases (RTKs) such as VEGFR2, VEGFR3, and PDGFRβ, which are pivotal in tumor angiogenesis. researchgate.net The compound and its derivatives may also be evaluated for their ability to target other critical players in oncology, such as B-RAF, MMP9, and HER-2. biointerfaceresearch.com

Beyond cancer, the antimicrobial properties of thiourea derivatives present a promising area for exploration. With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. nih.govyoutube.com Research into this compound could focus on its ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are validated targets for antibacterial drugs. nih.gov The compound's potential against various Gram-positive and Gram-negative bacteria, as well as its antifungal and antiviral activities, warrants further investigation. mdpi.comnih.govmarmara.edu.tr

Moreover, the structural similarities of thiourea derivatives to known inhibitors of other enzymes suggest a broader therapeutic potential. For instance, some thiourea compounds have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.comresearchgate.net The unique electronic nature of the difluoromethoxy group in this compound could lead to novel interactions with these and other enzyme targets.

Table 1: Potential Biological Targets for this compound and its Derivatives

| Therapeutic Area | Potential Biological Target | Rationale |

| Oncology | Topoisomerases | Inhibition disrupts DNA replication in cancer cells. nih.gov |

| Protein Tyrosine Kinases (e.g., VEGFR, PDGFR) | Blocks signaling pathways essential for tumor growth and angiogenesis. researchgate.netbiointerfaceresearch.com | |

| B-RAF, MMP9, HER-2 | Targeting these proteins can inhibit cancer cell proliferation and invasion. biointerfaceresearch.com | |

| Infectious Diseases | DNA Gyrase, Topoisomerase IV | Essential bacterial enzymes for DNA replication, making them excellent antibacterial targets. nih.gov |

| Reverse Transcriptase | Potential for antiviral activity, particularly against retroviruses. nih.gov | |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition can increase acetylcholine (B1216132) levels, a strategy for managing Alzheimer's disease. mdpi.comresearchgate.net |

Development of Advanced Synthetic and Derivatization Methodologies

The synthesis of this compound and its derivatives is a key aspect that will continue to evolve. While established methods exist, the development of more efficient, scalable, and environmentally friendly synthetic routes is a priority.

Current synthetic strategies often involve the reaction of an appropriately substituted isothiocyanate with an amine. mdpi.com Advanced methodologies are likely to focus on streamlining these processes, for example, through one-pot reactions or the use of novel catalysts to improve yields and reduce reaction times. The synthesis of N-acyl thiourea derivatives, which have shown significant biological activity, often involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate, followed by reaction with an amine. mdpi.com

Derivatization of the this compound scaffold is a crucial strategy for optimizing its biological activity and physicochemical properties. This can involve modifications at several positions, including the N and N' atoms of the thiourea group, as well as the phenyl ring. The introduction of various functional groups can influence factors such as solubility, metabolic stability, and target binding affinity. For example, the synthesis of benzothiazole (B30560) thiourea derivatives has yielded compounds with potent anticancer activity. bakhtiniada.ru Future work will likely explore a wide range of heterocyclic and other functional moieties to generate extensive libraries of this compound derivatives for biological screening.

Table 2: Synthetic and Derivatization Approaches for Phenylthiourea (B91264) Analogs

| Method | Description | Potential Advantages |

| Isothiocyanate-Amine Reaction | The reaction of a substituted phenyl isothiocyanate with a primary or secondary amine. | A versatile and widely used method for synthesizing a broad range of thiourea derivatives. mdpi.com |

| N-Acyl Thiourea Synthesis | Condensation of an acid chloride with ammonium thiocyanate followed by reaction with an amine. | Allows for the introduction of an acyl group, which can enhance biological activity. mdpi.com |

| Benzothiazole Derivatization | Synthesis of thiourea derivatives incorporating a benzothiazole moiety. | Has been shown to produce compounds with significant anticancer properties. bakhtiniada.ru |

| Multi-component Reactions | One-pot reactions involving multiple starting materials to form complex products. | Can improve efficiency and reduce the number of synthetic steps. |

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules, including derivatives of this compound. These computational tools can significantly accelerate the design-build-test-learn cycle.

Quantitative Structure-Activity Relationship (QSAR) modeling, powered by machine learning algorithms such as random forests and support vector machines, can be employed to build predictive models that correlate the structural features of thiourea derivatives with their biological activities. researchgate.netnih.govmdpi.comnih.gov By analyzing existing datasets of thiourea compounds, these models can identify key molecular descriptors that are critical for activity, guiding the design of new analogs with improved potency and selectivity. Deep learning approaches can further enhance these predictions by capturing more complex relationships within the data. mdpi.com

Furthermore, generative AI models can be used to design novel chemical structures with desired properties. By learning from the vast chemical space of known bioactive molecules, these models can propose new this compound derivatives that are predicted to have high affinity for a specific biological target. This in silico generation of new drug candidates can drastically reduce the time and cost associated with traditional discovery methods.

Translational Research Perspectives and Preclinical Development Needs

For this compound or its optimized derivatives to progress from a laboratory curiosity to a potential therapeutic agent, a robust translational research and preclinical development program is essential. This will involve a series of rigorous studies to evaluate the compound's efficacy and safety in relevant biological systems.

A critical first step is the comprehensive in vitro characterization of the lead compound's mechanism of action. nih.gov This includes detailed enzyme kinetics studies to confirm target engagement and determine the mode of inhibition. numberanalytics.com Cellular assays using relevant cancer cell lines or microbial strains will be necessary to confirm the compound's biological activity in a more complex setting. bakhtiniada.ru

Successful in vitro results would then need to be followed by in vivo studies in animal models of disease. For anticancer applications, this would involve evaluating the compound's ability to inhibit tumor growth in xenograft or patient-derived xenograft (PDX) models. nih.gov For antimicrobial indications, efficacy would be assessed in infection models. These studies are crucial for establishing proof-of-concept and determining a potential therapeutic window.

A significant component of preclinical development is the assessment of the compound's safety profile. This includes evaluating its potential for off-target effects and conducting toxicology studies to identify any potential liabilities. The unique properties of the difluoromethoxy group, such as its potential to alter metabolic pathways, will require careful consideration during these assessments.

Ultimately, the goal of this translational research is to generate a comprehensive data package that can support an Investigational New Drug (IND) application, paving the way for first-in-human clinical trials. The journey from the bench to the bedside is long and challenging, but for promising compounds like this compound, a well-defined preclinical development path is the key to unlocking their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-difluoromethoxyphenylthiourea, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as coupling 4-(difluoromethoxy)aniline with thiophosgene or isothiocyanate derivatives under anhydrous conditions. Solvents like dimethylformamide (DMF) or acetonitrile are used to enhance reactivity. Purity optimization includes recrystallization in ethanol or methanol and chromatographic techniques (e.g., flash column chromatography) to remove byproducts .

- Key Characterization : Confirm structure and purity via H/C NMR (to verify thiourea NH protons and aromatic substitutions) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers identify reliable spectral data for structural validation of this compound?

- Methodology : Cross-reference data from authoritative databases like PubChem or SciFinder, avoiding non-peer-reviewed sources. Compare experimental NMR shifts with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities. For example, thiourea NH protons typically appear at δ 8–10 ppm in DMSO-d .

Q. What are the primary challenges in handling this compound in aqueous systems?

- Methodology : The compound’s hydrophobicity (due to difluoromethoxy and aryl groups) limits solubility in water. Use polar aprotic solvents (e.g., DMSO) for stock solutions. For biological assays, employ surfactants like Tween-80 or cyclodextrins to enhance dispersion .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

- Substitution Analysis : Compare bioactivity data of analogs (e.g., chloro, trifluoromethyl, or methoxy substitutions on the phenyl ring). For instance, trifluoromethyl groups enhance lipophilicity and target binding .

- Table :

| Derivative | Substitution | Bioactivity (IC) |

|---|---|---|

| A | -Cl | 12 µM (Antifungal) |

| B | -CF | 5 µM (Anticancer) |

- Computational Tools : Use molecular docking (AutoDock Vina) to predict interactions with enzyme active sites (e.g., kinases or proteases) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay Standardization : Control variables like solvent composition, cell line selection, and incubation time. For example, discrepancies in cytotoxicity may arise from differences in MTT assay protocols .

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., via Web of Science) to identify trends. Conflicting results may reflect target polymorphism or off-target effects .

Q. How can researchers elucidate the mechanism of action of this compound in enzyme inhibition?

- Methodology :

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Biophysical Techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics .

- Mutagenesis : Engineer enzyme mutants (e.g., cysteine-to-serine substitutions) to test thiourea’s interaction with catalytic residues .

Data Gaps and Future Directions

- Unanswered Questions : Limited data exist on metabolic stability (CYP450 interactions) and in vivo pharmacokinetics. Prioritize LC-MS/MS studies in rodent models to assess bioavailability .

- Collaborative Tools : Leverage open-access platforms like ChEMBL for bioactivity data sharing and crowdsourced SAR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro